molecular formula C12H8I2N2O B3049166 Diazene, bis(4-iodophenyl)-, 1-oxide CAS No. 19618-18-9

Diazene, bis(4-iodophenyl)-, 1-oxide

Cat. No. B3049166
CAS RN: 19618-18-9
M. Wt: 450.01 g/mol
InChI Key: QPUBSNZASNBHJP-UHFFFAOYSA-N
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Description

Diazene, bis(4-iodophenyl)-, 1-oxide is a chemical compound that has shown potential in scientific research applications. Also known as DIPO, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The research on diazene derivatives, including diazene, bis(4-iodophenyl)-, 1-oxide, has revealed insights into their molecular structure and hydrogen bonding capabilities. For example, a study on 4,4'-Bis(4-iodophenylaminomethyl)azoxybenzene, a related compound, highlighted its molecular structure lying across centers of inversion with an azoxy oxygen atom disordered over two sites. This molecule is linked into sheets by a combination of C-H...O and C-H...π(arene) hydrogen bonds, indicating a potential for forming structured networks (Glidewell, Low, Skakle, & Wardell, 2003).

Energetic Material Development

Diazene derivatives are also explored for their potential in energetic materials. Novel polynitro azoxypyrazole-based energetic compounds were synthesized, showing properties like high thermal stability and moderate detonation performance, suggesting diazene derivatives' applicability in designing new energetic materials (Yang, Yang, Zhao, Tang, & Cheng, 2021).

Molecular and Crystal Structures

The exploration of N-substituted bis(tetrazol-5-yl)diazenes has provided valuable insights into their molecular and crystal structures, which are crucial for understanding their chemical behavior and potential applications in various fields (Serebryanskaya, Matulis, Lyakhov, Voitekhovich, Gaponik, & Ivashkevich, 2010).

Switchable Dielectric Permittivity

A study on a semifluorinated azobenzene derivative demonstrated switchable dielectric permittivity with temperature and DC-bias, revealing potential applications of diazene derivatives in molecular switches and electrooptic devices (Stangenberg, Grigoriadis, Butt, Müllen, & Floudas, 2014).

Synthesis and Characterization

Research on the synthesis and characterization of diazene derivatives, such as the efficient synthesis of hydroxyalkyl-containing azoxybenzenes, provides foundational knowledge for further exploration and application of these compounds in various scientific fields (Spesivaya, Lupanova, Konshina, & Konshin, 2022).

properties

IUPAC Name

(4-iodophenyl)-(4-iodophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUBSNZASNBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)I)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456418
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(4-iodophenyl)-, 1-oxide

CAS RN

19618-18-9
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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